1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound that appears as slightly yellow crystalline chunks . It belongs to a class of selective α2-adrenoceptor antagonists .
Synthesis Analysis
The synthesis of this compound involves raw materials such as Toluene, 2-Chloro-5-trifluoromethylpyridine, 1-Boc-piperazine acetate, Piperazine, and Sodium bicarbonate .Molecular Structure Analysis
The molecular formula of this compound is C10H12F3N3 . Its molecular weight is 231.22 g/mol . The IUPAC name for this compound is this compound .Physical and Chemical Properties Analysis
This compound is a slightly yellow crystalline chunk . It has a molecular weight of 231.22 g/mol . The compound is considered hazardous .Scientific Research Applications
Piperazine Derivatives in Therapeutic Uses
Piperazine, a six-membered nitrogen-containing heterocycle, is notable in the design of various drugs. It's incorporated in drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resulting molecules. This versatility of piperazine-based molecules highlights their broad potential in pharmacology. Piperazine derivatives have shown remarkable therapeutic utility, making them a flexible building block for drug discovery, with potential impacts on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
Antidepressants and the Role of Piperazine
Piperazine derivatives are widely recognized in the design of antidepressants. The presence of the piperazine substructure in antidepressants is notable due to its favorable CNS pharmacokinetic profile. Furthermore, piperazine is involved in specific binding conformations of these agents, playing a critical role beyond just pharmacokinetics. The significance of piperazine in the development of novel antidepressants is supported by SAR studies, which provide insights into the structural optimizations required to enhance the efficacy and potency of these compounds. This highlights the importance of piperazine in the design and development of novel antidepressant compounds (Kumar et al., 2021).
Broad Spectrum of Piperazine Applications in Pharmacology
Piperazine and its derivatives exhibit a broad range of pharmaceutical activities, making them significant in the realm of medicinal chemistry. These compounds have been found in various biologically active entities, exhibiting activities such as anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory. Piperazine's modifications have led to high efficacy, better potency, and lesser toxicity. This diverse range of activities underlines the importance of piperazine and its derivatives in developing new pharmacological agents (Verma & Kumar, 2017).
Safety and Hazards
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), is known to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The related compound ml267 exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine might interact with its target in a similar manner, potentially inhibiting the function of the enzyme and thus affecting bacterial cell viability and virulence.
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism in bacteria . This could imply that 1-[5-(Trifluoromethyl)pyridin-2-yl
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSJUIMZULLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349865 | |
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132834-58-3 | |
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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